molecular formula C19H17BrN2O2 B2782356 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034393-65-0

3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2782356
CAS No.: 2034393-65-0
M. Wt: 385.261
InChI Key: FXPYNGSJTTUBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide (CAS 2034393-65-0) is a high-purity chemical compound with a molecular formula of C19H17BrN2O2 and a molecular weight of 385.25 g/mol. This propanamide derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. Structurally, this compound belongs to a class of molecules known as propionamide derivatives, which are of significant interest in medicinal chemistry and pharmacology research . Compounds with similar structural motifs, particularly those featuring a propanamide linker, have been investigated for their activity at various biological targets . For instance, certain piperidine propionamide derivatives have been designed and synthesized as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, showing promising anti-nociceptive activity in preclinical pain models . Furthermore, propanamide derivatives have also been explored in other research areas, including as antagonists for transient receptor potential vanilloid type 1 (TRPV1) receptors and as agonists for formyl peptide receptors (FPRs), which are involved in host defense and inflammatory responses . The specific substitution pattern on the phenyl and pyridinyl rings of this compound may offer a valuable scaffold for structure-activity relationship (SAR) studies aimed at developing novel research tools for neuroscience and immunology.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYNGSJTTUBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Pyridine Ring Formation: The intermediate is then subjected to a reaction with 3-pyridinecarboxaldehyde under basic conditions to form the pyridine ring.

    Furan Ring Introduction: Finally, the furan ring is introduced through a coupling reaction with 3-furanboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is C19H17BrN2O2C_{19}H_{17}BrN_{2}O_{2}. The compound features a bromophenyl group, a furan ring, and a pyridine moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have indicated that compounds similar to 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyridine compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Inhibitors of Enzymatic Activity
    • The compound has been investigated as a potential inhibitor of certain enzymes involved in pathogenic processes. In particular, studies have focused on its role as an inhibitor of polyketide synthases, which are crucial for the biosynthesis of various natural products with therapeutic potential .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
Compound AAntibacterialStaphylococcus aureus50
Compound BAntifungalCandida albicans30
Compound CEnzyme InhibitorPolyketide SynthaseIC50: 12

Case Studies

  • Study on Antimicrobial Properties
    • A comprehensive study evaluated the antimicrobial properties of a series of brominated pyridine derivatives, including 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Enzyme Inhibition Research
    • Another research project focused on the synthesis and biological evaluation of various derivatives based on the core structure of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. These derivatives were tested for their ability to inhibit specific enzymes linked to cancer progression. The findings suggested that some derivatives effectively inhibited enzyme activity at nanomolar concentrations, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the heterocyclic rings allows for interactions with various biological macromolecules, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Backbone and Functional Group Variations

The following compounds share key structural motifs with the target molecule:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Activity (if reported)
Target : 3-(2-Bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide C19H16BrN2O2 (inferred) ~397.26 Not reported Bromophenyl, pyridine, furan, propanamide Hypothesized kinase inhibition
Compound 7c () C16H17N5O2S2 375.47 134–136 Thiazole, oxadiazole, methylphenyl, propanamide Antimicrobial (potential)
Compound 31 (): N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C16H14FN3O2S 331.36 Not reported Thiazole, fluorophenyl, furan, propanamide KPNB1 inhibition; anticancer activity
Compound 5a (): (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide C14H17N2O5S 325.36 180–182 Sulfamoyl, oxotetrahydrofuran, butyramide Not explicitly stated
Compound in : 3-(4-Bromophenyl)-N-[(S)-1-phenylethyl]propanamide derivative C21H20BrN3O3 442.30 Not reported Bromophenyl, dihydropyrimidinone, phenylethyl Single-crystal X-ray structure resolved

Key Observations :

  • Bioactivity : Compound 31 () demonstrates potent KPNB1 inhibition and anticancer activity, suggesting that furan-containing propanamides may exhibit target-specific efficacy . The bromophenyl group in the target compound could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in brominated analogs (e.g., ) .
  • Thermal Stability : Melting points vary widely (134–182°C), with sulfonamide derivatives (e.g., 5a, ) showing higher thermal stability compared to thiazole derivatives (7c, ) .
  • Synthetic Complexity : The target compound’s pyridine-furan linkage may require multi-step coupling reactions, akin to the Suzuki-Miyaura cross-coupling used in for furan incorporation .
Spectroscopic and Analytical Data
  • NMR Trends : In , the δ 10.28 ppm signal in 5a corresponds to the sulfamoyl NH proton, while aromatic protons resonate at δ 7.73–8.17 ppm. The target compound’s pyridine and furan protons may appear in δ 7.5–9.0 ppm .
  • Mass Spectrometry : EI-MS data for analogs (e.g., 5a: m/z 327.4 [M+H]⁺) align with propanamide derivatives, though bromine’s isotopic pattern (e.g., ) would dominate the target’s MS profile .

Biological Activity

The compound 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN2OC_{16}H_{15}BrN_2O, characterized by a bromophenyl group, a furan ring, and a pyridine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide exhibit significant antibacterial properties. For instance, compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µM)Target Bacteria
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Enterococcus faecalis
Compound D2.33Escherichia coli
Compound E13.40Pseudomonas aeruginosa
Compound F11.29Salmonella typhi

These findings indicate that halogenated compounds can significantly inhibit bacterial growth, suggesting that the bromine atom in the compound may play a crucial role in its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, certain derivatives have shown antifungal activities against pathogens like Candida albicans and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these activities ranged from 16.69 to 78.23 µM against C. albicans and from 56.74 to 222.31 µM against F. oxysporum .

Table 2: Antifungal Activity of Related Compounds

Compound NameMIC (µM)Target Fungi
Compound G16.69Candida albicans
Compound H56.74Fusarium oxysporum

The observed antifungal activity suggests that the furan and pyridine components may contribute to the overall bioactivity of the compound .

Anticancer Potential

Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the pyridine ring is often associated with increased cytotoxicity against various cancer types .

The biological activity of 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.

  • Bacterial Targets : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death.
  • Cancer Targets : It may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl or furan-pyridine moieties can lead to variations in potency and selectivity for different biological targets.

Table 3: Structure-Activity Relationships

ModificationEffect on Activity
Bromine SubstitutionIncreased antibacterial activity
Furan Ring PresenceEnhanced antifungal properties
Pyridine Ring ModificationsVariable anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-bromophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • Stepwise synthesis : Begin with bromination of the phenyl ring (e.g., using NBS in DCM), followed by coupling of the furan-pyridine moiety via organolithium reagents (e.g., LDA) under inert conditions (argon/nitrogen). Amide bond formation is achieved using EDC/HOBt coupling agents in DMF at 0–5°C to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust pH (6.5–7.5) to stabilize intermediates. Purify via column chromatography (gradient elution) and confirm purity using HPLC (>95% by area normalization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Characterization Protocol :

  • 1H/13C NMR : Key signals include the furan protons (δ 6.2–7.1 ppm), pyridine methylene (δ 4.3–4.5 ppm), and bromophenyl aromatic protons (δ 7.4–7.8 ppm). Coupling constants (e.g., J = 3.5 Hz for furan protons) confirm regioisomeric purity .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z ~415.3 (calculated molecular weight: 414.3 g/mol). High-resolution MS (HRMS) resolves isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

  • Crystallography Workflow :

  • Grow single crystals via slow evaporation (e.g., DCM/hexane). Collect data on a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Key Metrics : Check for disorder in the bromophenyl group (common due to steric hindrance). Validate with R-factor (<0.05) and Flack parameter (abs. config. for chiral centers) .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound, particularly for kinase inhibition?

  • SAR Methodology :

  • Analog Synthesis : Replace bromine with Cl/NO2 groups or modify the furan-pyridine linker (e.g., thiophene substitution). Assess bioactivity via kinase inhibition assays (e.g., EGFR, IC50 determination using ADP-Glo™) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using PDB structures (e.g., 1M17 for EGFR). Prioritize π-π stacking (furan-pyridine) and halogen bonding (Br···O=C interactions) .

Q. How can researchers reconcile contradictory biochemical data, such as varying IC50 values across assay platforms?

  • Data Contradiction Analysis :

  • Assay Variability : Compare results from fluorescence polarization (FP) vs. TR-FRET assays. Control for ATP concentration (1 mM vs. physiological 10 mM) and buffer ionic strength (e.g., 150 mM NaCl reduces false positives) .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. Cross-validate with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.